For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties of 5,6-Dibromo-1H-benzo[d]imidazole
This guide provides a comprehensive overview of the chemical and physical properties, potential applications, and reactive nature of 5,6-Dibromo-1H-benzo[d]imidazole. The information is curated for professionals in the fields of chemical research and pharmaceutical development.
Physicochemical Properties
5,6-Dibromo-1H-benzo[d]imidazole is an aromatic heterocyclic compound featuring a benzimidazole core with two bromine substituents.[1] These substitutions significantly influence its chemical reactivity and potential biological activity.[1] The key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄Br₂N₂ | [1][2][3][4] |
| Molecular Weight | 275.93 g/mol | [1][2][3][4][5] |
| Appearance | Pale-yellow Solid | [3] |
| Boiling Point | 472.7 ± 25.0 °C (Predicted) | [5] |
| Density | 2.164 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 10.69 ± 0.30 (Predicted) | [5] |
| XLogP3 | 2.9 | [2] |
| Purity | 97% | [4][5] |
| Storage Conditions | Room temperature, dry and sealed | [3][4] |
| CAS Number | 74545-26-9 | [1][2][3][4] |
| IUPAC Name | 5,6-dibromo-1H-benzimidazole | [1][2] |
| InChI | InChI=1S/C7H4Br2N2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11) | [1][2][4] |
| SMILES | C1=C2C(=CC(=C1Br)Br)N=CN2 | [1] |
Spectral Data
While detailed spectral data for 5,6-Dibromo-1H-benzo[d]imidazole is not extensively published in the surveyed literature, supplier specifications indicate that its identity is confirmed by standard spectroscopic methods.
| Spectral Data | Conformance | Source(s) |
| NMR | Conforms to Structure | [3] |
| Infrared Spectrum | Conforms to Structure | [3] |
Experimental Protocols: Synthesis
The synthesis of benzimidazole derivatives is well-established. A common and conventional approach is the Phillips method, which involves the condensation of an o-phenylenediamine with a carboxylic acid.[6] Variations of this method utilize aldehydes in the presence of an oxidizing agent.[7][8][9]
General Protocol for Benzimidazole Synthesis (Phillips Method):
-
Reaction Setup : An equimolar mixture of the corresponding o-phenylenediamine (in this case, 4,5-dibromo-1,2-phenylenediamine) and a suitable carboxylic acid (e.g., formic acid to yield the unsubstituted benzimidazole core) is prepared.
-
Acid Catalyst : A mineral acid, such as hydrochloric acid or p-toluenesulfonic acid, is added as a catalyst under dehydrating conditions.[7][8]
-
Reflux : The reaction mixture is heated under reflux for several hours. The specific time and temperature depend on the reactivity of the substrates.
-
Neutralization and Isolation : After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.
-
Purification : The crude product is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.
Caption: General Synthesis Workflow for Benzimidazoles.
Chemical Reactivity and Potential Applications
5,6-Dibromo-1H-benzo[d]imidazole is a versatile building block in medicinal chemistry and material science.[1][3] The presence of bromine atoms and the reactive imidazole ring allows for a variety of chemical transformations.
Key Reactions:
-
Nucleophilic Substitution : The electron-withdrawing nature of the benzimidazole ring facilitates the replacement of the bromine atoms by various nucleophiles.[1] This allows for the introduction of diverse functional groups to modulate the molecule's properties.
-
Coupling Reactions : The compound is a suitable substrate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of more complex molecular architectures by creating new carbon-carbon or carbon-heteroatom bonds.[1]
-
N-Alkylation/Arylation : The nitrogen atoms of the imidazole ring can be functionalized through alkylation or arylation, providing another avenue for structural modification.
Caption: Chemical Reactivity of the Core Compound.
Biological Activity and Drug Development Potential
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][10][11][12] The dibromo-substitution on this core is expected to enhance its therapeutic potential.[1]
-
Antimicrobial Activity : Benzimidazole derivatives have shown effectiveness against various bacteria and fungi.[1][10][11] The halogen substituents can increase the lipophilicity and membrane permeability of the compound, potentially enhancing its antimicrobial effects.
-
Anticancer Properties : Derivatives of benzimidazoles are known to inhibit cancer cell proliferation.[1] The incorporation of halogens has been shown in other kinase inhibitors to enhance potency and selectivity.[13] Molecular docking studies suggest that 5,6-dibromo-1H-benzo[d]imidazole could bind to enzyme targets involved in cancer progression.[1]
-
Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, a common mechanism of action for benzimidazole-based drugs.[1]
References
- 1. Buy 5,6-Dibromo-1H-benzo[d]imidazole | 74545-26-9 [smolecule.com]
- 2. 5,6-Dibromo-1H-benzo[d]imidazole | C7H4Br2N2 | CID 3522215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,6-Dibromo-1H-benzo[d]imidazole [myskinrecipes.com]
- 4. 5,6-Dibromo-1H-benzo[d]imidazole | 74545-26-9 [sigmaaldrich.com]
- 5. 5,6-Dibromo-1H-benzo[d]imidazole [acrospharma.co.kr]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
